molecular formula C21H32N6O3.HCl B1573836 NCT 501 hydrochloride

NCT 501 hydrochloride

Cat. No.: B1573836
M. Wt: 452.98
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery of Aldehyde Dehydrogenase 1A1 Inhibitors

The pursuit of aldehyde dehydrogenase inhibitors has a rich historical foundation rooted in alcohol metabolism research. The earliest significant discovery in this field was disulfiram, which has been employed since 1948 as an alcohol-aversive agent for treating alcoholism. Disulfiram functions by inhibiting aldehyde dehydrogenases, leading to acetaldehyde accumulation and subsequent adverse physiological reactions upon alcohol consumption. However, disulfiram exhibits broad inhibitory activity across multiple aldehyde dehydrogenase isoforms, particularly aldehyde dehydrogenase 2, which is responsible for alcohol metabolism.

The recognition that aldehyde dehydrogenase 1A1 possessed distinct biological functions beyond alcohol metabolism sparked interest in developing selective inhibitors. Early research revealed that disulfiram inhibited aldehyde dehydrogenase 1A1 more potently than aldehyde dehydrogenase 2, attributed to the larger hydrophobic tunnel in aldehyde dehydrogenase 1A1 that could accommodate bulky molecules more effectively. This structural insight provided the foundation for rational inhibitor design targeting the unique architectural features of aldehyde dehydrogenase 1A1.

The development of selective aldehyde dehydrogenase 1A1 inhibitors gained momentum with the characterization of two distinct structural classes by Morgan and Hurley in 2015. Their work identified CM026 and CM037 as selective inhibitors that exploit the presence of a unique glycine residue at position 458 in aldehyde dehydrogenase 1A1 to achieve selectivity. These compounds demonstrated sub-micromolar inhibition constants and different mechanisms of inhibition, establishing proof-of-concept for selective aldehyde dehydrogenase 1A1 targeting.

The systematic screening approach that led to this compound emerged from quantitative high throughput screening campaigns designed to identify novel chemical scaffolds with aldehyde dehydrogenase 1A1 selectivity. This methodical approach represented a significant advancement over earlier empirical discovery methods, enabling the identification and optimization of theophylline-based compounds with unprecedented selectivity and potency.

Rationale for Targeting Aldehyde Dehydrogenase 1A1 in Research

Aldehyde dehydrogenase 1A1 has emerged as a critical target for research due to its multifaceted roles in human disease, particularly in cancer biology and metabolic disorders. The enzyme catalyzes the oxidation of aldehydes to their corresponding carboxylic acids and plays a vital role in retinoic acid biosynthesis by converting retinaldehyde to retinoic acid. This function positions aldehyde dehydrogenase 1A1 as a key regulator of cellular differentiation and proliferation processes.

In cancer research, aldehyde dehydrogenase 1A1 has gained prominence as a biomarker for cancer stem cells across multiple malignancies. Overexpression of aldehyde dehydrogenase 1A1 correlates with poor prognosis and tumor aggressiveness, and is associated with drug resistance in traditional chemotherapy approaches. The enzyme is particularly elevated in ovarian cancer, where it contributes to spheroid formation and metastatic potential. Cancer stem cells expressing high levels of aldehyde dehydrogenase 1A1 demonstrate enhanced survival capabilities and resistance to conventional therapeutic interventions.

The role of aldehyde dehydrogenase 1A1 extends beyond cancer to encompass metabolic disorders, obesity, diabetes, and inflammatory conditions. The enzyme's involvement in these diverse pathophysiological processes makes it an attractive target for understanding disease mechanisms and developing therapeutic interventions. Aldehyde dehydrogenase 1A1 also contributes to chemotherapy resistance by metabolizing active drug compounds to less active forms, particularly in the case of cyclophosphamide and its analogs.

Research applications for aldehyde dehydrogenase 1A1 inhibitors include investigating stem cell biology, understanding chemotherapy resistance mechanisms, and exploring the enzyme's role in metabolic regulation. The availability of selective inhibitors enables researchers to dissect the specific contributions of aldehyde dehydrogenase 1A1 versus other aldehyde dehydrogenase family members in these biological processes.

Overview of this compound as a Lead Compound

This compound represents a milestone achievement in aldehyde dehydrogenase 1A1 inhibitor development, emerging as the most potent and selective compound in its class. The compound was discovered through extensive optimization of hits identified from quantitative high throughput screening campaigns, leading to a theophylline-based analog with exceptional pharmacological properties.

The chemical structure of this compound is defined by its molecular formula C21H32N6O3·HCl, with a molecular weight of 452.98 g/mol. The compound features a theophylline core scaffold modified with specific substituents that confer both potency and selectivity. The systematic medicinal chemistry optimization process involved extensive structure-activity relationship studies to identify optimal substitution patterns for aldehyde dehydrogenase 1A1 inhibition.

This compound demonstrates remarkable potency against human aldehyde dehydrogenase 1A1, with an inhibitory concentration 50 value of 40 nanomolar. This sub-nanomolar potency represents a significant advancement over previously available inhibitors and positions this compound among the most potent aldehyde dehydrogenase 1A1 inhibitors reported in the literature.

The selectivity profile of this compound is equally impressive, exhibiting greater than 1000-fold selectivity for aldehyde dehydrogenase 1A1 over other aldehyde dehydrogenase isoforms including aldehyde dehydrogenase 3A1, aldehyde dehydrogenase 1B1, and aldehyde dehydrogenase 2. This exceptional selectivity extends to other dehydrogenases such as 15-hydroxyprostaglandin dehydrogenase and 17-beta-hydroxysteroid dehydrogenase 4, demonstrating the compound's specificity for its intended target.

Table 1. Potency and Selectivity Profile of this compound

Target Enzyme Inhibitory Concentration 50 (nanomolar) Selectivity Fold
Aldehyde Dehydrogenase 1A1 40 ± 23 1 (reference)
Aldehyde Dehydrogenase 3A1 >40,000 >1000
Aldehyde Dehydrogenase 1B1 >40,000 >1000
Aldehyde Dehydrogenase 2 >40,000 >1000
15-Hydroxyprostaglandin Dehydrogenase >40,000 >1000
17-Beta-Hydroxysteroid Dehydrogenase 4 >40,000 >1000

The pharmacokinetic properties of this compound have been characterized to support its utility as a research tool. The compound demonstrates blood-brain barrier permeability, enabling central nervous system research applications. Pharmacokinetic evaluation revealed that intraperitoneal administration provides superior plasma exposure compared to oral administration, with area under the curve values of 5670 h·ng/mL versus 484 h·ng/mL for intraperitoneal and oral routes, respectively.

This compound has been validated as a chemical tool for investigating aldehyde dehydrogenase 1A1 function in various research contexts. The compound has demonstrated efficacy in disrupting cancer stem cell properties, including spheroid formation and colony growth in multiple cancer cell lines. Additionally, this compound has proven effective in sensitizing cancer cells to conventional chemotherapy agents, supporting its utility in combination treatment strategies.

Table 2. Chemical and Physical Properties of this compound

Property Value
Chemical Name 8-[[4-(Cyclopropylcarbonyl)-1-piperazinyl]methyl]-3,7-dihydro-1,3-dimethyl-7-(3-methylbutyl)-1H-purine-2,6-dione hydrochloride
Molecular Formula C21H32N6O3·HCl
Molecular Weight 452.98 g/mol
Purity ≥98%
Appearance Solid at room temperature
Solubility in Water 45.3 mg/mL
Solubility in Dimethyl Sulfoxide 45.3 mg/mL
Storage Condition -20°C

Properties

Molecular Formula

C21H32N6O3.HCl

Molecular Weight

452.98

Synonyms

8-[[4-(Cyclopropylcarbonyl)-1-piperazinyl]methyl]-3,7-dihydro-1,3-dimethyl-7-(3-methylbutyl)-1H-purine-2,6-dione hydrochloride

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Mechanism of Action

  • Chemical Structure : NCT 501 hydrochloride is defined by its chemical formula C21H32N6O3HClC_{21}H_{32}N_{6}O_{3}\cdot HCl and has a molecular weight of approximately 432.98 g/mol.
  • Selectivity : It exhibits a high selectivity for ALDH1A1, with an IC50 value of 40 nM, demonstrating over 1000-fold selectivity against other isoforms such as ALDH3A1 and ALDH2 .
  • Blood-Brain Barrier Penetration : NCT 501 is noted for its ability to cross the blood-brain barrier, making it a candidate for neurological applications .

Cancer Research

NCT 501 has been extensively studied for its potential in cancer therapy due to its role in inhibiting cancer stem cell properties:

  • Ovarian Cancer : Studies have shown that NCT 501 can reduce the population of cancer stem cells (CSCs) in ovarian cancer models. It was found to inhibit the dedifferentiation of ovarian CSCs, which are associated with tumor recurrence and metastasis. In vivo experiments demonstrated that treatment with NCT 501 significantly reduced tumor growth when combined with Doxorubicin, a common chemotherapeutic agent .
  • Head and Neck Squamous Cell Carcinoma (HNSCC) : NCT 501 has shown efficacy in enhancing cisplatin sensitivity in HNSCC cell lines, suggesting its potential as an adjunct therapy to overcome drug resistance .

Neurobiology

The compound's ability to penetrate the blood-brain barrier opens avenues for research into neurodegenerative diseases:

  • Alzheimer's Disease : The inhibition of ALDH1A1 may play a role in modulating neuroinflammation and neuronal survival, making NCT 501 a candidate for further studies in Alzheimer’s disease models .

Table: Summary of Key Findings from Research Studies

Study ReferenceApplication AreaFindingsConcentration Used
Ovarian CancerReduced CSC population; inhibited tumor growth when combined with Doxorubicin100 µM
HNSCCEnhanced sensitivity to cisplatin in resistant cell linesNot specified
General Cancer ResearchSelective inhibition of ALDH1A1; potential biomarker for malignanciesIC50 = 40 nM

Comparison with Similar Compounds

Research Implications and Limitations

  • NCT 501’s Uniqueness: Its ALDH1A1 selectivity and BBB permeability make it a standout tool for studying cancer stem cells.
  • Contradictions : The term "NCT" is context-dependent (e.g., Network Comparison Test in psychology vs. chemical compounds), requiring careful differentiation.

Preparation Methods

Synthetic Strategy and Key Intermediates

The preparation of NCT 501 hydrochloride follows a carefully designed synthetic route involving key intermediates and transformations. The process is characterized by:

  • Acylation and cyclization steps to form hydroxyl intermediates
  • Alkylation with various alkyl and benzyl bromides
  • Oxidation and reductive amination to introduce the piperazine moiety

A representative synthetic pathway is outlined below based on the detailed scheme reported in the literature:

Step Reaction Type Starting Material/Intermediate Reagents/Conditions Product/Intermediate
1 Acylation Compound 23 Hydroxyacetic acid, basic conditions Hydroxyl intermediate 24
2 Cyclization Intermediate 24 Basic cyclization Cyclic intermediate
3 Alkylation Cyclic intermediate Alkyl/benzyl bromides Alkylated intermediate
4 Oxidation Alkylated intermediate Dess–Martin periodinane Aldehyde intermediate 25
5 Reductive amination Aldehyde 25 Piperazine derivatives, sodium triacetoxyborohydride Target analogs including NCT 501

This synthetic route allows for the efficient introduction of the cyclopropanecarbonylpiperazine side chain critical for biological activity.

Detailed Preparation Method

3.1 Acylation and Cyclization

The initial step involves acylation of a precursor (compound 23) with hydroxyacetic acid under controlled basic conditions to form a hydroxyl intermediate (compound 24). This step is crucial for setting the stage for ring closure and further functionalization.

3.2 Alkylation

The hydroxyl intermediate undergoes alkylation with alkyl or benzyl bromides to introduce the desired side chains. This reaction is typically performed under mild heating (e.g., 50 °C for 3 hours) to ensure complete conversion without degradation.

3.3 Oxidation

The alkylated intermediate is oxidized using Dess–Martin periodinane, a mild oxidizing agent, to convert the alcohol to the corresponding aldehyde (compound 25). This step is essential for the subsequent reductive amination.

3.4 Reductive Amination

The aldehyde intermediate reacts with piperazine derivatives in the presence of sodium triacetoxyborohydride, a selective reducing agent, to form the final amine-linked analogs including NCT 501. This reductive amination proceeds efficiently under mild conditions, yielding the target compound with high purity.

Optimization and Variations

Medicinal chemistry optimization has explored various substitutions on the quinoline core and side chains to improve potency, selectivity, and metabolic stability. Key findings include:

  • Fluorine substitution at position 6 of the quinoline ring enhances potency and stability.
  • Maintaining the ketal-piperidine and piperazine-amide functionalities is critical for activity.
  • Removal or modification of certain functional groups (e.g., carbonyl or ketal) significantly reduces efficacy.

These optimizations inform the preparation method by guiding the choice of intermediates and reaction conditions.

Summary Table of Key Reaction Conditions

Step Reagents/Conditions Temperature Time Notes
Acylation Hydroxyacetic acid, base Room temp to mild heating 2-3 hours Formation of hydroxyl intermediate
Cyclization Basic conditions Room temp 1-2 hours Ring closure step
Alkylation Alkyl/benzyl bromides 50 °C 3 hours Introduction of side chains
Oxidation Dess–Martin periodinane Room temp 1 hour Conversion to aldehyde
Reductive Amination Piperazine derivative, sodium triacetoxyborohydride Room temp Overnight Formation of final amine-linked product

Research Findings Supporting Preparation

  • The synthetic route has been validated through multiple analogs with consistent yields and purity.
  • Biological assays confirm that the synthetic this compound exhibits expected ALDH1A1 inhibitory activity (IC50 ~40 nM).
  • Structural modifications guided by SAR studies have been successfully incorporated into the synthetic scheme without compromising synthetic feasibility.

Q & A

Q. What is the primary biological target of NCT 501 hydrochloride, and what evidence supports its selectivity?

this compound is a potent and selective inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1), with an IC₅₀ of 40 nM. Selectivity profiling demonstrates >1,000-fold specificity over isoforms such as ALDH3A1, ALDH1B1, and ALDH2, as well as negligible activity against 168 GPCRs and enzymes like HPGD and HSD17β4 . Researchers should validate selectivity using orthogonal assays (e.g., enzymatic activity assays, cellular ALDH1A1 knockdown models) to confirm target specificity.

Q. How does the blood-brain barrier (BBB) permeability of this compound influence its application in neurological research?

this compound exhibits BBB permeability, enabling its use in studying ALDH1A1-mediated pathways in the central nervous system. For in vivo studies, researchers should measure brain-to-plasma ratios via LC-MS/MS and correlate exposure levels with pharmacodynamic markers (e.g., aldehyde metabolite suppression) .

Q. What solvent systems are recommended for reconstituting this compound to ensure stability in experimental workflows?

The compound should be stored at -20°C and reconstituted in anhydrous DMSO to prevent hydrolysis. For cellular assays, final DMSO concentrations should not exceed 0.1% to avoid cytotoxicity. Pre-formulated stock solutions from validated suppliers are preferable to minimize batch-to-batch variability .

Advanced Research Questions

Q. How should researchers design dose-response experiments to assess this compound’s efficacy and off-target effects?

  • Experimental Design : Use a 10-point logarithmic dilution series (e.g., 0.1 nM to 10 µM) to establish IC₅₀ values. Include ALDH1A1-overexpressing cell lines and ALDH1A1 knockout controls.
  • Data Interpretation : Normalize activity to vehicle controls and use nonlinear regression models (e.g., GraphPad Prism) to calculate potency. Cross-validate with ALDH activity assays (e.g., Aldefluor) .
  • Advanced Tip : Employ high-content screening to simultaneously monitor off-target GPCR activity using calcium flux or cAMP assays .

Q. What strategies are recommended for resolving contradictions in this compound’s inhibitory activity across different cell lines?

  • Variable Analysis : Assess cell-specific factors such as endogenous ALDH1A1 expression levels (via qPCR/Western blot) and metabolic states (e.g., NAD+ availability).
  • Assay Optimization : Standardize incubation time (≥24 hours for enzyme turnover) and buffer conditions (pH 7.4, 37°C).
  • Data Reconciliation : Use meta-analysis frameworks to compare results across studies, accounting for differences in cell type, assay format, and compound batch .

Q. How can researchers validate target engagement of this compound in vivo, considering its pharmacokinetic properties?

  • Pharmacokinetic Profiling : Measure plasma and brain concentrations at multiple timepoints post-administration (e.g., 1, 4, 24 hours) to determine half-life and bioavailability.
  • Biomarker Analysis : Quantify ALDH1A1-dependent metabolites (e.g., retinoic acid) in tissues using HPLC or LC-MS.
  • Control Experiments : Compare outcomes with ALDH1A1-deficient animal models to confirm on-target effects .

Q. What methodological considerations are critical when transitioning from in vitro to in vivo studies with this compound?

  • Dose Scaling : Calculate equivalent surface-area-based dosing using allometric scaling (e.g., human equivalent dose = animal dose × (animal weight/human weight)^0.33).
  • Toxicity Screening : Monitor liver enzymes (ALT/AST) and renal function to exclude off-organ toxicity.
  • Behavioral Endpoints : For neurological studies, integrate functional assays (e.g., rotarod, Morris water maze) with molecular readouts .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in this compound’s physicochemical properties?

  • Batch Documentation : Request certificates of analysis (CoA) from suppliers, including NMR/HPLC purity data and salt form verification.
  • In-House Validation : Perform mass spectrometry and elemental analysis to confirm molecular weight and composition.
  • Replication : Replicate key experiments using independent batches to distinguish compound variability from experimental noise .

Tables for Key Data

Property Value Source
Target (IC₅₀)ALDH1A1: 40 nM
Selectivity (vs. ALDH3A1)>1,000-fold
BBB PermeabilityConfirmed (in vivo)
Recommended Storage-20°C in anhydrous DMSO

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.